molecular formula C6H13NO3 B1281709 tert-Butyl 2-(aminooxy)acetate CAS No. 56834-02-7

tert-Butyl 2-(aminooxy)acetate

Cat. No. B1281709
CAS RN: 56834-02-7
M. Wt: 147.17 g/mol
InChI Key: MXJGKTHZWIGRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126981B2

Procedure details

To a solution of tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (Compound XXIII-1) (13.86 g, 50 mmol) in methanol:tetrahydrofuran (2:3, 150 ml) was added hydrazine monohydrate (7.28 ml, 150 mmol) and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated in vacuo and the residue was diluted with ethyl acetate (300 ml) and the mixture was washed with sat. NaHCO3 aq. (300 ml). The organic layer was washed with brine (300 ml), dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to obtain the title compound (6.40 g, 87%).
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].O.NN>CO.O1CCCC1>[NH2:3][O:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.86 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OCC(=O)OC(C)(C)C
Name
Quantity
7.28 mL
Type
reactant
Smiles
O.NN
Name
methanol tetrahydrofuran
Quantity
150 mL
Type
solvent
Smiles
CO.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (300 ml)
WASH
Type
WASH
Details
the mixture was washed with sat. NaHCO3 aq. (300 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NOCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.